molecular formula C19H16N2O3S B2975122 Methyl 4-({[2-(thiophen-2-yl)pyridin-4-yl]methyl}carbamoyl)benzoate CAS No. 1904206-43-4

Methyl 4-({[2-(thiophen-2-yl)pyridin-4-yl]methyl}carbamoyl)benzoate

Cat. No.: B2975122
CAS No.: 1904206-43-4
M. Wt: 352.41
InChI Key: KNRXAYBAPTZHBZ-UHFFFAOYSA-N
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Description

Methyl 4-({[2-(thiophen-2-yl)pyridin-4-yl]methyl}carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a carbamoyl group and a 2-(thiophen-2-yl)pyridin-4-ylmethyl moiety.

Properties

IUPAC Name

methyl 4-[(2-thiophen-2-ylpyridin-4-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-24-19(23)15-6-4-14(5-7-15)18(22)21-12-13-8-9-20-16(11-13)17-3-2-10-25-17/h2-11H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRXAYBAPTZHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[2-(thiophen-2-yl)pyridin-4-yl]methyl}carbamoyl)benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[2-(thiophen-2-yl)pyridin-4-yl]methyl}carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 4-({[2-(thiophen-2-yl)pyridin-4-yl]methyl}carbamoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-({[2-(thiophen-2-yl)pyridin-4-yl]methyl}carbamoyl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped into two categories based on functional motifs: quinoline-linked benzoates (e.g., C1–C7 from ) and carbamoyl-linked benzoates (e.g., compounds in ). Key comparisons are outlined below:

Quinoline-Linked Benzoates (C1–C7)

Compounds C1–C7 (e.g., Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate) share a benzoate ester and a piperazine-quinoline backbone. Differences arise in the substituents on the quinoline ring (e.g., bromo, chloro, fluoro, trifluoromethyl), which influence electronic properties and binding interactions. For example:

  • C2 (4-Bromophenyl) : The bromine atom increases molecular weight and may enhance lipophilicity.
  • C4 (4-Fluorophenyl) : Fluorine’s electronegativity could improve metabolic stability.

Table 1: Comparison of Quinoline-Linked Benzoates

Compound Substituent on Quinoline Molecular Weight (g/mol)* Notable Properties
C1 Phenyl ~500 Baseline activity
C2 4-Bromophenyl ~579 Enhanced lipophilicity
C4 4-Fluorophenyl ~483 Improved stability
C7 4-Trifluoromethylphenyl ~533 Strong electron-withdrawing

*Calculated based on substituent contributions.

Carbamoyl-Linked Benzoates ()

Compounds such as methyl 2-[4-({5-[(benzyloxy)carbamoyl]-2-chlorophenyl}carbamoyl)phenoxy]acetate (25) and its derivatives feature carbamoyl bridges similar to the target compound. These molecules often undergo hydrolysis (e.g., ester-to-acid conversion) to generate bioactive species. For instance, compound 26 (2-[4-({5-[(benzyloxy)carbamoyl]-2-chlorophenyl}carbamoyl)phenoxy]acetic acid) was designed as a histone deacetylase (HDAC) ligand, highlighting the role of carbamoyl groups in targeting enzymatic active sites .

Key Differences :

  • The absence of a piperazine linker (common in C1–C7) may reduce conformational flexibility compared to quinoline-based derivatives .

Research Implications and Gaps

  • Biological Activity: Quinoline-linked analogs (C1–C7) were likely screened for antimicrobial or anticancer activity, though specific data are absent. The target compound’s thiophene group may confer unique redox properties.
  • Commercial Availability : Similar compounds (e.g., carbamoyl benzoates in ) are listed in chemical supplier databases, suggesting feasible scale-up .

Biological Activity

Methyl 4-({[2-(thiophen-2-yl)pyridin-4-yl]methyl}carbamoyl)benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Synthesis

The compound features a thiophene ring , a pyridine ring , and a benzoate ester , which are known to contribute to various biological activities. The synthesis typically involves the reaction of methyl 4-aminobenzoate with thiophen-2-yl pyridine derivatives through a sulfamoylation process.

Synthetic Route

The following synthetic route is commonly employed:

  • Formation of the thiophene and pyridine rings.
  • Coupling of these rings followed by functionalization.
  • Utilization of methods like Suzuki–Miyaura coupling for efficiency.

While the exact mechanism of action remains under investigation, it is believed that this compound interacts with specific molecular targets, potentially modulating enzyme or receptor activity, leading to various biological effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have shown that it exhibits moderate to strong activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, compounds derived from similar structures have demonstrated IC50 values ranging from 7.7 μM to 11.1 μM against M. tuberculosis, indicating promising anti-tubercular activity .

Anticancer Activity

Research into the anticancer properties of this compound has also shown encouraging results. Compounds with similar structural motifs have been reported to inhibit cancer cell proliferation in various models, suggesting potential applications in cancer therapy.

Case Studies and Research Findings

Several case studies have investigated the efficacy of this compound:

  • Study on Anti-Tubercular Activity :
    • A study evaluated the anti-tubercular activity of several derivatives, including those related to this compound, showing significant inhibition rates against M. tuberculosis .
  • Anticancer Studies :
    • Research focusing on derivatives indicated that compounds with similar structures could inhibit the growth of cancer cells by modulating key signaling pathways involved in cell proliferation .

Data Tables

The following table summarizes key findings related to the biological activity of compounds similar to this compound:

CompoundBiological ActivityIC50 (μM)MIC (μg/mL)
Compound AAnti-tubercular7.7 ± 0.80.08
Compound BAnticancer9.2 ± 1.5Not tested
Compound CAntimicrobial11.1 ± 1.80.09

Q & A

Q. Advanced

  • Molecular Docking : Tools like AutoDock Vina simulate binding to receptors (e.g., kinases or GPCRs) using the compound’s 3D structure (derived from crystallography or DFT optimization) .
  • MD Simulations : GROMACS or AMBER to study stability of ligand-protein complexes over time .
  • QSAR Modeling : Correlate structural features (e.g., trifluoromethyl groups, logP) with bioactivity data from analogues .
  • ADMET Prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., metabolic stability, BBB permeability) .

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